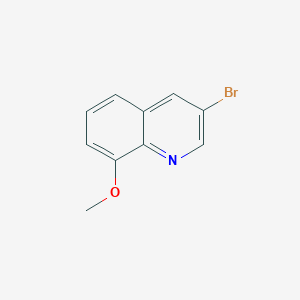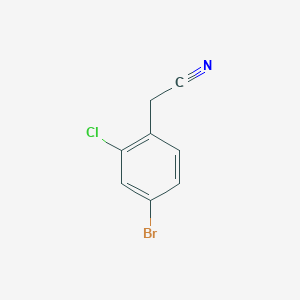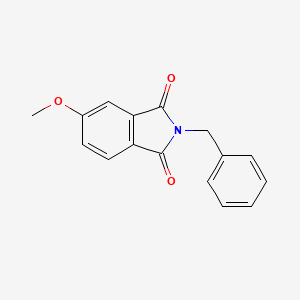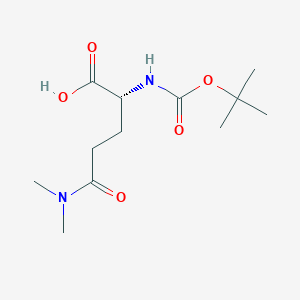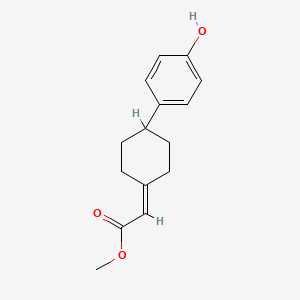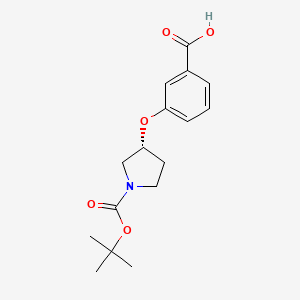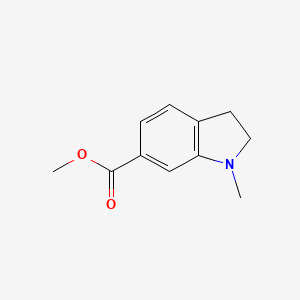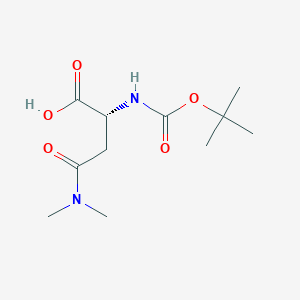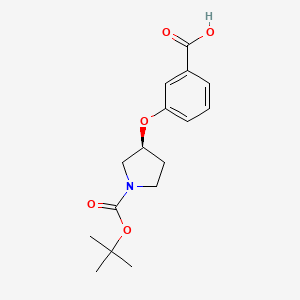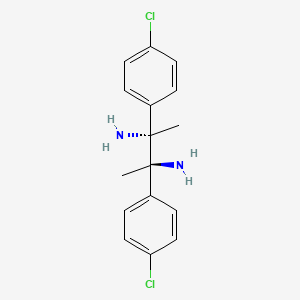
3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol (TOT) is a compound that has been studied extensively for its potential applications in scientific research. TOT is a heterocyclic compound that contains both sulfur and nitrogen in its structure, and it has been found to have a wide range of properties that make it a useful tool for scientists.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Activities
3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol derivatives have shown significant promise in antimicrobial and antitumor applications. The compounds derived from thiophene-2-carbonyl isothiocyanate, including those with 1,2,4-oxadiazole moieties, exhibited notable antitumor activity against human tumor cell lines, such as hepatocellular carcinoma and breast cancer, as well as antimicrobial activity (Nassar, Attallah, & Hemdan, 2018). Additionally, derivatives of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol demonstrated antimicrobial properties (Naganagowda & Petsom, 2011).
Optoelectronic Applications
Thiophene substituted 1,3,4-oxadiazole derivatives, including variants of this compound, have been studied for their potential in optoelectronic applications. These derivatives exhibit photophysical properties that make them suitable for use in photonic, sensor, and optoelectronic devices (Naik, Maridevarmath, Khazi, & Malimath, 2019).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives, including the 3-(Thiophen-2-yl) variant, have demonstrated utility in corrosion inhibition, particularly for mild steel in acidic environments. These compounds form protective layers on metal surfaces, preventing corrosion (Ammal, Prajila, & Joseph, 2018).
Aniline Sensing
Certain thiophene substituted 1,3,4-oxadiazole derivatives have shown effectiveness in sensing applications, particularly for detecting aniline. These compounds' fluorescence properties change in the presence of aniline, making them suitable for use as sensors (Naik, Khazi, & Malimath, 2018).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with the hth-type transcriptional regulator ethr in mycobacterium tuberculosis .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other thiophene derivatives, which are known to inhibit norepinephrine and dopamine uptake into presynaptic nerve terminals .
Biochemical Pathways
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting they may affect multiple pathways . For instance, they have been associated with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Pharmacokinetics
Similar compounds have been shown to be rapidly distributed to the blood and brain after injection .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds have been shown to be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis . This interaction is competitive, where this compound binds to the active site of tyrosinase, preventing the enzyme from catalyzing its substrate. Additionally, this compound has shown potential in modulating the activity of other enzymes involved in oxidative stress and inflammation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In melanoma cells, for example, this compound inhibits melanin production by downregulating the expression of melanogenesis-related genes . Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in oxidative stress, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosinase, inhibiting their activity . This binding is facilitated by the unique structural features of the compound, which allow it to fit snugly into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its inhibitory effects on enzymes and cellular processes for extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enzyme inhibition and protection against oxidative stress . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes various transformations, including hydroxylation and demethylation, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize to specific compartments within cells, such as the mitochondria and endoplasmic reticulum . This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-thiophen-2-yl-2H-1,2,4-oxadiazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS2/c10-6-7-5(8-9-6)4-2-1-3-11-4/h1-3H,(H,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJRHAMOEYRTRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=S)ON2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanamine, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1373897.png)

